molecular formula C14H21NO4S B577556 t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate CAS No. 1373233-47-6

t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate

Cat. No.: B577556
CAS No.: 1373233-47-6
M. Wt: 299.385
InChI Key: YABQZKGJXREIFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(propane-1-sulfonyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using similar reaction conditions and purification techniques as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A common protecting group for amines.

    3-(propane-1-sulfonyl)phenyl isocyanate: A precursor in the synthesis of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate.

Uniqueness

This compound is unique due to its combination of a tert-butyl carbamate group and a sulfonyl-substituted phenyl ring. This structure imparts specific chemical properties and reactivity, making it useful in various scientific applications.

Properties

IUPAC Name

tert-butyl N-(3-propylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-5-9-20(17,18)12-8-6-7-11(10-12)15-13(16)19-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQZKGJXREIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742967
Record name tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-47-6
Record name tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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